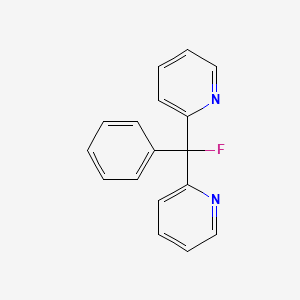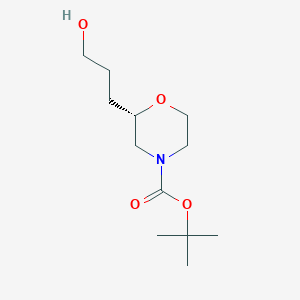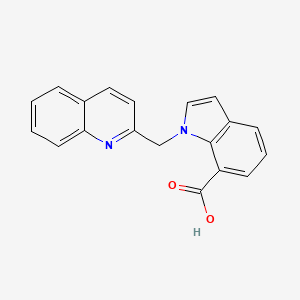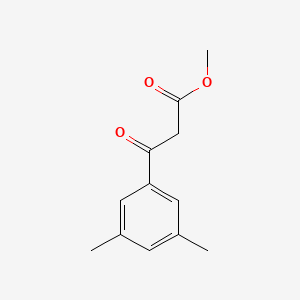
2,2'-(Fluoro(phenyl)methylene)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Fluoro(phenyl)methylene)dipyridine is a fluorinated organic compound that belongs to the class of dipyridines. This compound is characterized by the presence of a fluoro-substituted phenyl group attached to a methylene bridge, which is further connected to two pyridine rings. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Fluoro(phenyl)methylene)dipyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the fluoro(phenyl)methylene group.
Industrial Production Methods: Industrial production of fluorinated pyridines, including 2,2’-(Fluoro(phenyl)methylene)dipyridine, often relies on large-scale fluorination processes using reagents like aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the desired fluorinated products.
化学反応の分析
Types of Reactions: 2,2’-(Fluoro(phenyl)methylene)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro(phenyl)methylene dipyridine oxides, while reduction can produce fluoro(phenyl)methylene dipyridine hydrides.
科学的研究の応用
2,2’-(Fluoro(phenyl)methylene)dipyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2’-(Fluoro(phenyl)methylene)dipyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
類似化合物との比較
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
2,6-Difluoropyridine: Contains two fluorine atoms, offering different reactivity and applications.
2-Phenylpyridine: Lacks the fluoro group, resulting in different physical and chemical characteristics.
Uniqueness: 2,2’-(Fluoro(phenyl)methylene)dipyridine stands out due to its unique combination of a fluoro-substituted phenyl group and dipyridine structure.
特性
分子式 |
C17H13FN2 |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
2-(fluoro-phenyl-pyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C17H13FN2/c18-17(14-8-2-1-3-9-14,15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H |
InChIキー |
LTPQBGVWVNMROI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
![tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B12830331.png)

![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)

![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
![5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole](/img/structure/B12830359.png)
![Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate](/img/structure/B12830366.png)
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)


